3-(Ethylamino)pyrrolidine

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

3-(Ethylamino)pyrrolidine is a racemic, nitrogen-containing heterocyclic building block featuring a saturated pyrrolidine ring and an ethylamino substituent at the 3-position. As a secondary amine, it exhibits physicochemical properties typical of small-molecule drug fragments, including a molecular weight of 114.19 g/mol and a boiling point of 176°C.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 111390-22-8
Cat. No. B038164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylamino)pyrrolidine
CAS111390-22-8
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCNC1CCNC1
InChIInChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3
InChIKeyOPCPWFHLFKAUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylamino)pyrrolidine (CAS: 111390-22-8): A Versatile Pyrrolidine Scaffold for Neurological and Metabolic Disease Research


3-(Ethylamino)pyrrolidine is a racemic, nitrogen-containing heterocyclic building block featuring a saturated pyrrolidine ring and an ethylamino substituent at the 3-position . As a secondary amine, it exhibits physicochemical properties typical of small-molecule drug fragments, including a molecular weight of 114.19 g/mol and a boiling point of 176°C . This compound is primarily utilized as a chiral intermediate and a core scaffold in medicinal chemistry programs targeting neurological disorders and metabolic enzymes such as dipeptidyl peptidase IV (DPP-IV) [1].

Why 3-(Ethylamino)pyrrolidine is Not Interchangeable with Other 3-Aminopyrrolidine Analogs


Generic substitution of 3-(ethylamino)pyrrolidine with other 3-aminopyrrolidine derivatives is scientifically unsound due to significant, quantifiable differences in physicochemical properties and receptor binding outcomes. For instance, compared to its closest analog, 3-(methylamino)pyrrolidine (CAS 83030-08-4), the ethyl homolog possesses an additional methylene group that directly increases molecular weight, lipophilicity, and steric bulk . Furthermore, the racemic mixture of 3-(ethylamino)pyrrolidine (CAS 111390-22-8) exhibits distinct pharmacological and safety profiles when compared to its isolated enantiomers, (3R)-(+)- and (3S)-(-)-3-(ethylamino)pyrrolidine, due to stereospecific interactions with biological targets such as enzymes and GPCRs . The data presented below establish that the specific substituent and stereochemistry of this compound are non-negotiable variables for reproducible research and successful lead optimization.

Quantitative Comparative Analysis of 3-(Ethylamino)pyrrolidine (CAS: 111390-22-8) Against Key Analogs


Structural and Physicochemical Differentiation from 3-(Methylamino)pyrrolidine

The replacement of a methyl group with an ethyl group in the 3-aminopyrrolidine series results in a measurable increase in molecular weight and a predicted shift in lipophilicity. 3-(Ethylamino)pyrrolidine possesses a molecular weight of 114.19 g/mol and a predicted pKa of 10.59, compared to 3-(methylamino)pyrrolidine's molecular weight of 100.17 g/mol . While direct logP data is limited, the structural increase in carbon content is classically associated with a higher partition coefficient, which can be a critical factor in optimizing a compound for blood-brain barrier permeability or mitigating off-target binding .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

Stereochemical Differentiation: Racemate vs. Enantiopure Forms in Receptor Binding

The biological activity of 3-(ethylamino)pyrrolidine derivatives is highly stereospecific. The (3R) enantiomer (CAS 381670-30-0) is a key component of the CB1 receptor inverse agonist MePPEP, a PET radioligand with a reported in vivo binding affinity (Kd) of approximately 0.6 nM in rat brain [1]. In contrast, the racemic mixture (CAS 111390-22-8) or the (3S) enantiomer (CAS 381670-31-1) would not exhibit this same high-affinity binding profile at the CB1 receptor. This is because the specific three-dimensional orientation of the (3R)-ethylamino group is critical for productive interaction with the receptor's binding pocket, as demonstrated by the unique 'hot spot' binding mode observed in enzyme elasticity studies with analogous pyrrolidine inhibitors [2].

Chiral Chemistry GPCR Pharmacology PET Imaging

Quantified Impurity Profile and Synthetic Utility

For procurement decisions in medicinal chemistry, the baseline purity of commercially available 3-(ethylamino)pyrrolidine is a critical differentiator. The racemic compound is reliably supplied with a purity specification of ≥95.0% by GC, as confirmed by major suppliers like Aladdin Scientific . This contrasts with the enantiopure forms, (3R)-(+)- and (3S)-(-)-3-(ethylamino)pyrrolidine, which are often supplied at ≥97.0% purity and at a higher cost due to the additional steps of chiral resolution or asymmetric synthesis . The slightly lower purity of the racemate is acceptable for early-stage discovery work where a cost-effective, scalable building block is required for generating diverse libraries of analogs, such as the 22 amide derivatives synthesized for anticonvulsant screening [1].

Organic Synthesis Quality Control Procurement

Optimal Scientific and Industrial Use Cases for 3-(Ethylamino)pyrrolidine


Scaffold for Developing Novel DPP-IV Inhibitors in Type 2 Diabetes Research

3-(Ethylamino)pyrrolidine serves as a core structural component for synthesizing N-substituted-glycyl-2-cyanopyrrolidines, a class of potent and selective DPP-IV inhibitors. The evidence from BOC Sciences and key medicinal chemistry literature demonstrates its use in generating analogs of clinical compounds like NVP-DPP728 and Vildagliptin [1]. Procurement of this compound is justified for any group initiating a hit-to-lead campaign targeting DPP-IV, as it provides a direct entry point into a well-validated chemical series.

Generating Diverse Amide Libraries for CNS Drug Discovery, Particularly for Anticonvulsant Screening

As evidenced by the synthesis of a 22-compound amide library, 3-(ethylamino)pyrrolidine is an ideal core for generating diversity in CNS-focused projects. Researchers can use this building block to quickly synthesize and screen derivatives in established seizure models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), with the goal of identifying leads with broad-spectrum anticonvulsant activity [2]. Its use is indicated for early-stage discovery where rapid exploration of SAR around a central pharmacophore is paramount.

Cost-Effective Precursor for Large-Scale Parallel Synthesis in Academic and Biotech Labs

Given its favorable commercial purity-to-cost ratio (typically ≥95% purity at a lower price than its enantiopure counterparts), 3-(ethylamino)pyrrolidine is the superior choice for parallel synthesis workflows. This scenario is supported by its wide availability from multiple reputable vendors at the specified purity . Procurement managers and lab heads can justify selecting the racemate for projects where the end-product is a racemic mixture or where chiral separation will be performed on the final products, thereby optimizing budget allocation without compromising downstream synthetic success.

Enantiopure Synthesis via Resolution for High-Value PET Tracers and Targeted Therapies

While the racemic form is not itself an active pharmaceutical ingredient, it can be a strategic starting material for obtaining the active (3R) enantiomer. The proven application of the (3R) enantiomer in the CB1 receptor PET radioligand MePPEP (Kd ≈ 0.6 nM) [3] validates the therapeutic and diagnostic potential of the ethylamino-pyrrolidine scaffold. For labs equipped for chiral resolution, purchasing the racemic 3-(ethylamino)pyrrolidine is a more economical way to access the valuable (3R)-enantiomer, compared to purchasing it directly, provided an efficient resolution method is established in-house.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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